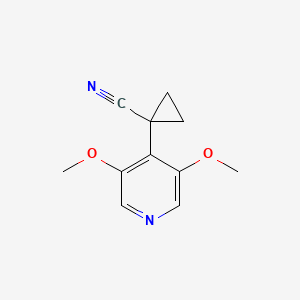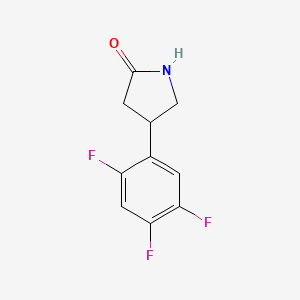
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H12N2O2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group at the 1 position
準備方法
The synthesis of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Pyridine Ring Substitution: The pyridine ring is functionalized with methoxy groups at the 3 and 5 positions through nucleophilic substitution reactions.
Nitrile Group Introduction: The nitrile group is introduced via a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced with a nitrile group using a cyanide source.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding to enzymes or receptors, while the methoxy groups and cyclopropane ring contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-5-13-6-9(15-2)10(8)11(7-12)3-4-11/h5-6H,3-4H2,1-2H3 |
InChIキー |
MAAKVDYNUDYNOO-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1C2(CC2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)





![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
